molecular formula C56H65ClN12O10 B12425320 MB-VC-Mgba

MB-VC-Mgba

Cat. No.: B12425320
M. Wt: 1101.6 g/mol
InChI Key: LWUVZRWVARAEMO-MUYWJSLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MB-VC-Mgba is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADC). It utilizes the minor-groove-binding DNA-alkylating agent MGBA, connected through the ADC linker MB-VC . This compound is known for its significant antitumor activity and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

MB-VC-Mgba is synthesized by conjugating the DNA-alkylating agent MGBA with the ADC linker MB-VC. The synthesis involves the use of a lysosomally cleavable dipeptide, valine-citrulline (vc) linker . The MGBA component is a carbamate prodrug that is activated by carboxylesterase to its active form, MED-B, which exerts its DNA alkylation activity .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of the MGBA and MB-VC components, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

MB-VC-Mgba undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

MB-VC-Mgba has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.

    Biology: Employed in research on DNA-alkylating agents and their interactions with biological molecules.

    Medicine: Investigated for its potential use in targeted cancer therapies due to its potent antitumor activity.

    Industry: Utilized in the development of new ADCs and other therapeutic agents

Mechanism of Action

MB-VC-Mgba exerts its effects through the following mechanism:

Comparison with Similar Compounds

MB-VC-Mgba is unique compared to other similar compounds due to its specific combination of MGBA and MB-VC. Similar compounds include:

This compound stands out due to its unique linker and potent antitumor activity, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C56H65ClN12O10

Molecular Weight

1101.6 g/mol

IUPAC Name

[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1

InChI Key

LWUVZRWVARAEMO-MUYWJSLASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.